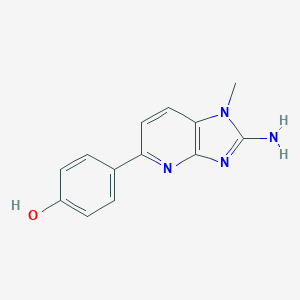
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine is a heterocyclic aromatic amine. It is formed during the cooking of meat and fish at high temperatures. This compound is known for its mutagenic and carcinogenic properties, making it a subject of significant interest in the fields of food safety and cancer research .
准备方法
The synthesis of 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine typically involves the reaction of phenylacetaldehyde, creatinine, and formaldehyde under specific conditions. The reaction is carried out in the presence of ammonia, which is formed in situ
化学反应分析
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions are typically hydroxylated, aminated, or halogenated derivatives of the original compound.
科学研究应用
Mutagenicity and Carcinogenicity
Mutagenic Activity : Research has demonstrated that 4'-OH-PhIP exhibits mutagenicity in Salmonella typhimurium TA98 when activated by the S9 metabolic system. In one study, it induced 180 revertants per 100 µg, indicating significant mutagenic potential in the presence of metabolic activation .
Carcinogenic Potential : The compound is structurally related to other known carcinogens such as PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine). Studies have shown that it can induce intestinal adenocarcinomas in animal models, highlighting its relevance in cancer research .
Detection and Analysis
Recent advancements in analytical techniques have facilitated the detection of 4'-OH-PhIP in cooked meats. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify its presence in various food samples. For instance, fried chicken breast was found to contain concentrations as high as 43.7 ng/g .
Table: Detection of 4'-OH-PhIP in Cooked Meats
| Meat Type | Cooking Method | Concentration (ng/g) |
|---|---|---|
| Chicken Breast | Fried | 43.7 |
| Chicken Breast | Griddled | 13.4 |
| Fried Pork Loin | Fried | <2.5 |
| Fried Pork Sausages | Fried | <2.5 |
Biological Mechanisms
The metabolic activation of 4'-OH-PhIP involves cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and potentially initiate carcinogenesis. Specifically, N-hydroxy-PhIP (N-OH-PhIP), a metabolite formed during this process, has been identified as a key player in the mutagenic activity of the compound .
Case Studies and Research Findings
- Study on Broiled Beef : A study detected 4'-OH-PhIP levels at approximately 21 ng/g in broiled beef, suggesting a significant presence of this compound in commonly consumed cooked meats .
- Animal Studies : Research involving Nagase analbuminemic rats demonstrated that exposure to 4'-OH-PhIP resulted in intestinal tumors, reinforcing its classification as a potential dietary carcinogen .
- Metabolism Studies : Various studies have explored the metabolic pathways of 4'-OH-PhIP, revealing that it undergoes N-hydroxylation followed by conjugation with cellular macromolecules, which may lead to DNA adduct formation—an important step in carcinogenesis .
作用机制
The compound exerts its effects primarily through the formation of DNA adducts. It is metabolically activated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA. This binding can cause mutations and initiate carcinogenesis . The molecular targets include DNA and various enzymes involved in metabolic activation.
相似化合物的比较
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine is similar to other heterocyclic aromatic amines such as:
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine: Another mutagenic compound formed during the cooking of meat.
2-Amino-3-methylimidazo(4,5-f)quinoline: Known for its potent mutagenic properties.
The uniqueness of this compound lies in its specific formation conditions and its distinct mutagenic profile, which makes it a valuable compound for studying the effects of dietary carcinogens.
生物活性
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine, commonly known as 4'-Hydroxy-PhIP, is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of mutagenicity and carcinogenicity. This compound is a derivative of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which is known for its presence in cooked meats and its association with increased cancer risk.
- Molecular Formula : C13H12N4O
- Molecular Weight : 240.26 g/mol
- CAS Number : 126861-72-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing significant mutagenic properties and potential implications in cancer research. Below are key findings related to its biological activity:
Mutagenicity
Research indicates that 4'-OH-PhIP exhibits mutagenic effects in bacterial strains, particularly in Salmonella typhimurium TA98. In studies conducted with the S9 metabolic activation system, the compound induced a significant number of revertants, suggesting its capability to cause mutations that could lead to carcinogenesis .
Presence in Food
The compound has been detected in cooked meats, particularly broiled beef, where it was quantified at approximately 21.0 ng/g. This finding raises concerns regarding dietary exposure and its potential health implications due to its mutagenic properties .
The mutagenicity of this compound is believed to be linked to its ability to form DNA adducts. These adducts can interfere with normal cellular processes and lead to mutations during DNA replication. The compound's structural similarity to nucleobases allows it to interact with DNA and potentially disrupt genetic integrity .
Case Studies and Research Findings
Implications for Human Health
Given the evidence linking dietary exposure to mutagenic compounds like this compound and the risk of cancer, further investigation into its biological effects is warranted. Understanding the pathways through which this compound exerts its effects could inform dietary guidelines and public health policies aimed at reducing cancer risk associated with processed meats.
属性
CAS 编号 |
126861-72-1 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC 名称 |
4-(2-amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenol |
InChI |
InChI=1S/C13H12N4O/c1-17-11-6-9(7-15-12(11)16-13(17)14)8-2-4-10(18)5-3-8/h2-7,18H,1H3,(H2,14,15,16) |
InChI 键 |
UGJXOCBVCWTJFP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N |
规范 SMILES |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)O)N=C1N |
同义词 |
4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol; 2-Amino-4’-hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















